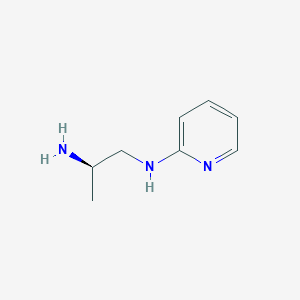
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms. This compound is notable for its use as a bidentate ligand in coordination chemistry, where it forms complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine typically involves the reaction of 2-bromopyridine with ®-1,2-diaminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the amine group.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through the ammonolysis of 1,2-dichloropropane with ammonia. This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .
化学反応の分析
Types of Reactions
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
科学的研究の応用
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a bidentate ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
作用機序
The mechanism of action of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through its two amine groups. This coordination can alter the electronic properties of the metal ion, making it more or less reactive in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
類似化合物との比較
Similar Compounds
1,2-Diaminopropane: A simpler chiral diamine with similar coordination properties.
Ethylenediamine: Another bidentate ligand commonly used in coordination chemistry.
1,3-Diaminopropane: A structural isomer with different coordination properties.
Uniqueness
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalytic applications where strong and selective coordination is required .
特性
CAS番号 |
197964-77-5 |
|---|---|
分子式 |
C8H13N3 |
分子量 |
151.21 g/mol |
IUPAC名 |
(2R)-1-N-pyridin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChIキー |
FXESYRVBOSQTDD-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CNC1=CC=CC=N1)N |
正規SMILES |
CC(CNC1=CC=CC=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
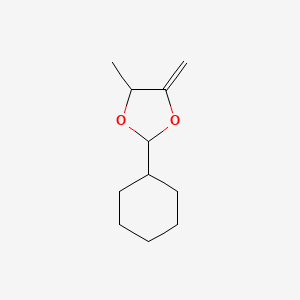
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
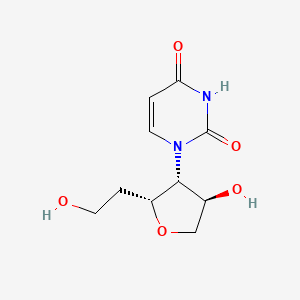
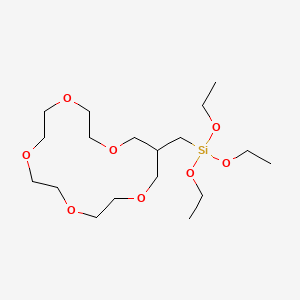
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)
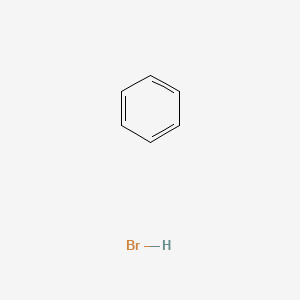
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
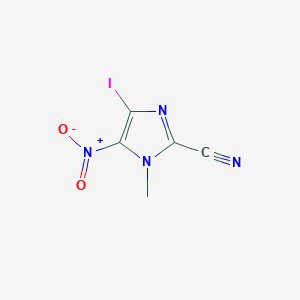

![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
